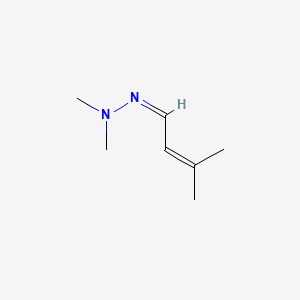

3-Methyl-2-butenal dimethyl hydrazone

Description

3-Methyl-2-butenal dimethyl hydrazone is a Schiff base formed via the condensation of 3-methyl-2-butenal (an α,β-unsaturated aldehyde) with dimethylhydrazine. This compound features a hydrazone functional group (–NH–N=CH–) with methyl substituents on the hydrazine moiety and a branched aliphatic chain. Its structure imparts unique reactivity, such as pH-sensitive bond cleavage and stereoselective applications in organic synthesis. The hydrazone bond’s lability under acidic conditions makes it valuable in drug delivery systems and asymmetric catalysis .

Properties

CAS No. |

16713-48-7 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Synonyms |

3-Methyl-2-butenal dimethyl hydrazone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below summarizes structural differences among key hydrazones:

Key Observations :

- Aliphatic vs. Aromatic Systems : The target compound’s aliphatic backbone contrasts with aromatic systems (e.g., benzothiazole or aryl groups), influencing solubility and electronic properties.

- Functional Group Diversity: The dimethylamino group in this compound enhances solubility in organic solvents, whereas ionic groups (e.g., –Cl⁻ in benzothiazolinone hydrazone) improve water solubility.

Comparison Highlights :

- The target compound’s synthesis is straightforward compared to enantioselective SAMP/RAMP hydrazone preparations.

- Acidic conditions are critical for benzothiazolinone hydrazone synthesis, whereas the target compound forms under milder conditions.

Physicochemical Properties and Stability

Key Findings :

- The target compound’s pH-sensitive bond aligns with applications in tumor-targeted drug delivery, whereas HYD (iso) prioritizes acid stability for corrosion inhibition.

- Hydrazone-to-azo tautomerism in Orange II highlights solvent-dependent stability, a feature less prominent in aliphatic hydrazones like the target compound.

Comparative Insights :

- The target compound’s versatility spans biomedical and synthetic chemistry, unlike application-specific hydrazones (e.g., MBTH for analytics).

- tertiary stereocenter formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.